molecular formula C15H7Cl3N2O3 B3820408 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione

1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione

Cat. No. B3820408
M. Wt: 369.6 g/mol
InChI Key: YTOVWHLTGXLHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione, also known as DCDP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has also been shown to inhibit the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been shown to have anti-oxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione is its potential as a multi-targeted therapeutic agent, due to its ability to inhibit various enzymes and signaling pathways. Another advantage is its potential as a natural product-based drug, as it can be synthesized from natural products such as isocyanates and hydrazines. One limitation of 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione. One direction is the development of 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione as a potential anti-cancer agent, either alone or in combination with other drugs. Another direction is the study of 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione as a potential herbicide and fungicide in agriculture. Additionally, the potential use of 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione as a flame retardant in materials science could be further explored. Finally, the development of novel synthesis methods for 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione could improve its efficiency and reduce its potential toxicity.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione, or 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and has been studied as a potential treatment for cancer and other diseases, as well as a potential herbicide, fungicide, and flame retardant. Further research on 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione could lead to the development of novel therapeutic agents and materials.

Scientific Research Applications

1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been shown to have anti-inflammatory and anti-tumor properties, and has been studied as a potential treatment for cancer and other diseases. In agriculture, 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been studied as a potential herbicide and fungicide. In materials science, 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been studied for its potential use as a flame retardant.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl3N2O3/c16-8-1-3-9(4-2-8)19-13(21)14(22)20(15(19)23)10-5-6-11(17)12(18)7-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOVWHLTGXLHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)imidazolidine-2,4,5-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione
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